3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a tert-butyl-substituted phenyl group, and a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(tert-butyl)benzohydrazide with 2-chloropyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: The phenyl and pyridinyl groups can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridinyl ring, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring.
Scientific Research Applications
3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use as a catalyst or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one
- 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16ClN3O |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16ClN3O/c1-17(2,3)13-6-4-11(5-7-13)15-20-16(22-21-15)12-8-9-19-14(18)10-12/h4-10H,1-3H3 |
InChI Key |
QCRGVFYMAZPFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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